molecular formula C8H18N2O B1302565 2-(2,6-Dimethylmorpholin-4-yl)ethanamine CAS No. 244789-18-2

2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Cat. No. B1302565
CAS RN: 244789-18-2
M. Wt: 158.24 g/mol
InChI Key: GLOJLKCUVTZRFO-UHFFFAOYSA-N
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Description

“2-(2,6-Dimethylmorpholin-4-yl)ethanamine” is a chemical compound with the empirical formula C8H18N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of “2-(2,6-Dimethylmorpholin-4-yl)ethanamine” is 158.24 . The SMILES string representation of its structure is NCCN1CC(OC©C1)C . The InChI key is GLOJLKCUVTZRFO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(2,6-Dimethylmorpholin-4-yl)ethanamine” is a solid substance . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to.

Scientific Research Applications

Application in Synthesis of Schiff Base Complexes

Research by Das et al. (2017) demonstrated the use of 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine (a derivative of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine) in the synthesis of cadmium(II) Schiff base complexes. These complexes showed promising corrosion inhibition properties on mild steel, highlighting potential applications in materials science and corrosion engineering (Das et al., 2017).

Role in Catalyzing Phospho-Ester Bond Hydrolysis

Chakraborty et al. (2018) used a morpholine ring, related to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, in the synthesis of mononuclear manganese(III) complexes. These complexes exhibited phosphatase-like activity, which is significant in biochemistry for catalyzing the hydrolysis of phospho-ester bonds (Chakraborty et al., 2018).

Use in Synthesis of Chromanones

Dean et al. (1982) explored the role of enamines derived from morpholine in synthesizing 2-(substituted amino)-3,3-dialkylchromanones. This showcases its utility in organic chemistry, particularly in the synthesis of complex organic compounds (Dean, Varma, & Varma, 1982).

Applications in Anticancer Activity

Kumar et al. (2013) studied the condensation of iminodiacetic acid with various amines, including 2-morpholinoethanamine, to synthesize piperazine-2,6-dione derivatives. These compounds showed promising anticancer activity, suggesting potential medicinal chemistry applications (Kumar, Kumar, Roy, & Sondhi, 2013).

Polymerization Studies

Lee et al. (2019) used 2-morpholino-N-(pyridin-2-ylmethylene)ethanamine in the synthesis of cadmium(II) complexes. These complexes were utilized in polymerization studies, indicating its relevance in materials science and polymer chemistry (Lee, Lee, Nayab, & Yoon, 2019).

Safety and Hazards

The safety information available indicates that “2-(2,6-Dimethylmorpholin-4-yl)ethanamine” has a hazard classification of Acute Tox. 4 Oral . The signal word associated with this compound is Warning . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOJLKCUVTZRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373360
Record name 2-(2,6-dimethylmorpholin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylmorpholin-4-yl)ethanamine

CAS RN

244789-18-2
Record name 2-(2,6-dimethylmorpholin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244789-18-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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